molecular formula C20H25NO B10844446 4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

Katalognummer B10844446
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: DBTIAPBSTRWDLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is unique due to its specific structural features, such as the presence of a phenyl group at both the 1- and 4-positions of the piperidine ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C20H25NO

Molekulargewicht

295.4 g/mol

IUPAC-Name

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-17(16-18-8-4-2-5-9-18)21-14-12-20(22,13-15-21)19-10-6-3-7-11-19/h2-11,17,22H,12-16H2,1H3

InChI-Schlüssel

DBTIAPBSTRWDLH-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.